Triethylenetetramine-d4 Tetrahydrochoride
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Overview
Description
Triethylenetetramine-d4 Tetrahydrochloride is a deuterated form of triethylenetetramine, a copper-chelating agent. This compound is primarily used in scientific research due to its ability to bind copper ions selectively. It is structurally similar to linear polyamine compounds such as spermidine and spermine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Triethylenetetramine-d4 Tetrahydrochloride involves the reaction of protected triethylenetetramine with hydrochloric acid in an aqueous medium. This process yields the tetrahydrochloride salt with high purity by controlling the formation of inorganic impurities and undesired salts .
Industrial Production Methods
Industrial production of Triethylenetetramine-d4 Tetrahydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving advanced purification techniques to remove any by-products or impurities .
Chemical Reactions Analysis
Types of Reactions
Triethylenetetramine-d4 Tetrahydrochloride undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, particularly copper.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of multiple amine groups.
Common Reagents and Conditions
Chelation: Typically involves aqueous solutions of metal salts.
Substitution: Often carried out in the presence of strong bases or under acidic conditions.
Major Products
Chelation: Forms stable metal complexes.
Substitution: Produces substituted amine derivatives.
Scientific Research Applications
Triethylenetetramine-d4 Tetrahydrochloride is widely used in various fields of scientific research:
Chemistry: As a chelating agent in coordination chemistry and catalysis.
Biology: In studies involving metal ion homeostasis and enzyme inhibition.
Medicine: Investigated for its potential in treating diseases related to metal ion imbalance, such as Wilson’s disease.
Industry: Used in affinity chromatography as a primary amine displacer
Mechanism of Action
The primary mechanism of action of Triethylenetetramine-d4 Tetrahydrochloride involves its ability to chelate copper ions. By binding to copper, it promotes the excretion of excess copper from the body, thereby reducing copper toxicity. This mechanism is particularly beneficial in treating conditions like Wilson’s disease .
Comparison with Similar Compounds
Similar Compounds
- Spermidine
- Spermine
- Tetraethylenepentamine
Uniqueness
Triethylenetetramine-d4 Tetrahydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in research applications. Its strong copper-chelating properties make it particularly effective in applications where copper ion regulation is crucial .
Properties
CAS No. |
1067245-32-2 |
---|---|
Molecular Formula |
C6H18N4 |
Molecular Weight |
150.262 |
IUPAC Name |
N,N/'-bis(2-aminoethyl)-1,1,2,2-tetradeuterioethane-1,2-diamine |
InChI |
InChI=1S/C6H18N4/c7-1-3-9-5-6-10-4-2-8/h9-10H,1-8H2/i5D2,6D2 |
InChI Key |
VILCJCGEZXAXTO-NZLXMSDQSA-N |
SMILES |
C(CNCCNCCN)N |
Synonyms |
N1,N2-Bis(2-aminoethyl)-1,2-ethanediamine-d4 Tetrahydrochoride; 1,2-Bis(2-aminoethylamino)ethane-d4 Tetrahydrochoride; 1,4,7,10-Tetraazadecane-d4 Tetrahydrochoride; 1,8-Diamino-3,6-diazaoctane-d4 Tetrahydrochoride; 3,6-Diazaoctane-1,8-diamine-d4 Tetr |
Origin of Product |
United States |
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